

Application of SAR-20347 in Lupus Animal Models: A Detailed Overview

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Compound of Interest

Compound Name: SAR-20347

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This document provides a comprehensive overview of the preclinical application of **SAR-20347**, a dual inhibitor of Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (Jak1), in murine models of systemic lupus erythematosus (SLE). The following sections detail the experimental findings, protocols, and the underlying mechanism of action, offering valuable insights for researchers in the field of autoimmune disease.

Summary of Preclinical Efficacy in a Spontaneous Lupus Model

SAR-20347 has been evaluated in the (NZBxNZW) F1 mouse model, a well-established spontaneous model that recapitulates key features of human SLE, including hypergammaglobulinemia and the production of anti-dsDNA autoantibodies.^[1] Studies have demonstrated the potential of **SAR-20347** to modulate specific immune cell populations implicated in the pathogenesis of lupus.

Quantitative Data from in vivo Studies

The following table summarizes the key findings from a 6-week treatment study in 16-week-old female (NZBxNZW) F1 mice.^[1]

Treatment Group	Dose	Key Cellular Changes in Spleen	Anti-dsDNA Antibodies	Total IgG
Vehicle	-	Baseline levels of plasma cells, Tfh cells, and GC B cells	No significant change	No significant change
SAR-20347	10 mg/kg	Not specified	No significant difference from vehicle	No significant difference from vehicle
SAR-20347	25 mg/kg	Not specified	No significant difference from vehicle	No significant difference from vehicle
SAR-20347	50 mg/kg	Decreased plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells	No significant difference from vehicle	No significant difference from vehicle

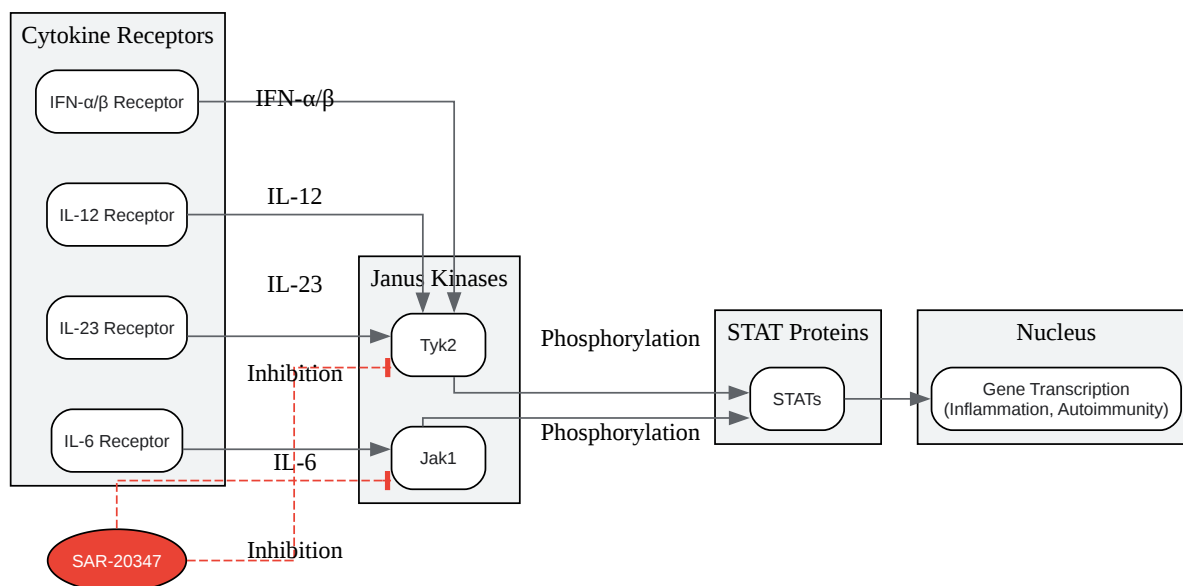
Tfh cells are crucial for the formation of germinal centers and the generation of high-affinity, class-switched antibodies. A reduction in Tfh and GC B cells suggests a potential mechanism for long-term control of autoantibody production.[\[1\]](#)

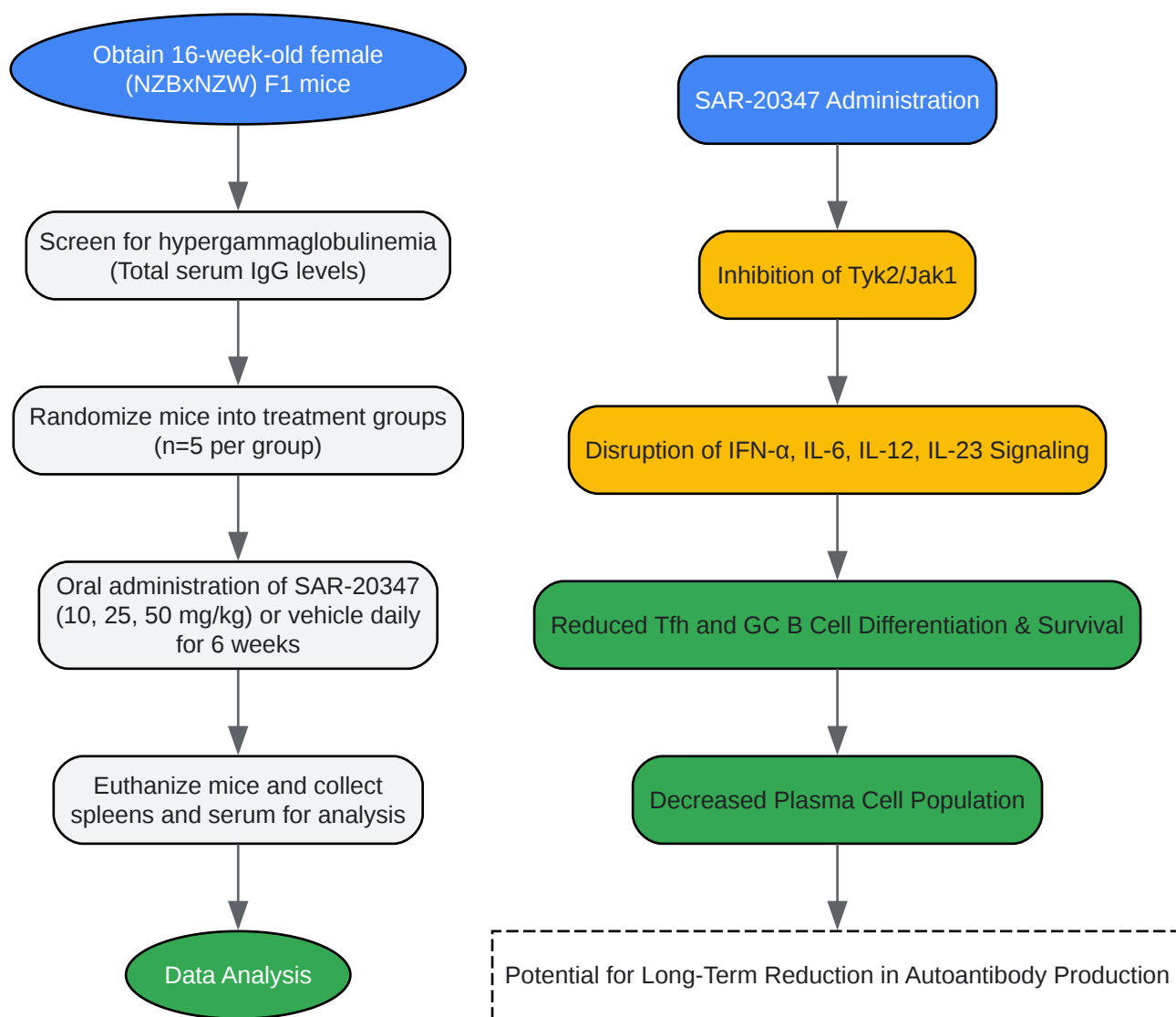
It is important to note that while the 50 mg/kg dose of **SAR-20347** led to a reduction in key pathogenic cell populations, a significant decrease in the levels of anti-dsDNA antibodies or total IgG was not observed within the 6-week treatment period.[\[1\]](#) This may be attributed to the long half-life of antibodies.[\[1\]](#)

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

SAR-20347 exerts its therapeutic effect by inhibiting Tyk2 and Jak1, two key enzymes in the Janus kinase (JAK) family.[\[2\]](#)[\[3\]](#)[\[4\]](#) This inhibition disrupts the downstream signaling of several

cytokines that are critical in the pathogenesis of lupus, including Type I interferons (IFN- α/β), interleukin-6 (IL-6), IL-12, and IL-23.[1][2][3] The disruption of these pathways ultimately modulates the differentiation and function of various immune cells, including T and B lymphocytes.[5]





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